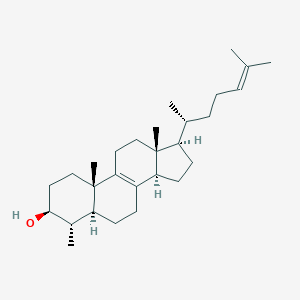

4alpha-Methylzymosterol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7448-03-5 |

|---|---|

Molecular Formula |

C28H46O |

Molecular Weight |

398.7 g/mol |

IUPAC Name |

(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24,26,29H,7,9-17H2,1-6H3/t19-,20+,22-,23+,24+,26+,27-,28+/m1/s1 |

InChI Key |

FOUJWBXBKVVHCJ-XZNMMJSVSA-N |

SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |

physical_description |

Solid |

Synonyms |

4α-Methyl-Δ8,24-cholestenol; 4α-Methyl-5α-cholesta-8(9),24-dien-3β-ol; (3β,4α,5α)-4-Methyl-cholesta-8,24-dien-3-ol; 4α-Methyl-Δ8,24-cholestenol; |

Origin of Product |

United States |

Enzymology and Metabolic Transformations of 4alpha Methylzymosterol

The Sterol C4-Demethylation Complex (C4DMC)

The C4DMC is a coordinated enzymatic machinery responsible for the oxidative removal of the two methyl groups at the C4 position of sterol precursors. mdpi.combiorxiv.org This process involves a series of three distinct enzymatic reactions catalyzed by a methyl sterol monooxygenase, a sterol dehydrogenase/decarboxylase, and a 3-ketosteroid reductase. mdpi.combiorxiv.orgnih.gov

Constituent Enzymes and Their Respective Catalytic Functions

The C4DMC is composed of three core enzymes that act in a specific sequence to achieve the demethylation of 4α-methylsterols.

The initial step in the C4-demethylation of 4α-methylzymosterol is catalyzed by Sterol 4α-Methyl Oxidase (SMO), also known as Methylsterol Monooxygenase 1 (MSMO1) in mammals and Ergosterol (B1671047) biosynthetic protein 25 (ERG25) in yeast. uniprot.orgnih.govresearchgate.net This enzyme is a non-heme iron oxygenase that utilizes molecular oxygen and a reducing equivalent, typically from cytochrome b5, to hydroxylate the 4α-methyl group. nih.govuniprot.orgnih.gov This three-step monooxygenation process converts the methyl group into a carboxylic acid, preparing it for the subsequent decarboxylation step. uniprot.org In plants, distinct families of SMOs have been identified, SMO1 and SMO2, which act on different sterol intermediates. nih.govnih.govscience.gov

Following the oxidation of the 4α-methyl group, the resulting 4α-carboxylated intermediate is acted upon by a 3β-Hydroxysteroid Dehydrogenase/C4-Decarboxylase (C4D). In mammals, this enzyme is known as NAD(P)H Steroid Dehydrogenase-Like protein (NSDHL), and in yeast, it is ERG26. uniprot.orgnih.govpsu.edunih.gov This enzyme catalyzes the NAD(P)+-dependent oxidative decarboxylation of the 4α-carboxy group, which involves the oxidation of the 3β-hydroxyl group to a 3-keto group, facilitating the removal of the carboxyl group as CO2. uniprot.orguniprot.orgyeastgenome.orgrhea-db.org This reaction results in the formation of a 3-ketosteroid. uniprot.orgresearchgate.net

The final enzymatic step in this sequence is the reduction of the 3-keto group of the sterol intermediate, which is catalyzed by a Sterone Ketoreductase (SKR). uniprot.orgresearchgate.netnih.gov In mammals, this enzyme is Hydroxysteroid 17-Beta Dehydrogenase 7 (HSD17B7), and in yeast, it is known as ERG27. uniprot.orgresearchgate.netnih.govgenecards.org This enzyme utilizes NADPH as a cofactor to reduce the 3-ketosteroid back to a 3β-hydroxysteroid, thereby regenerating the hydroxyl group and completing the demethylation cycle for one of the methyl groups. uniprot.orgoup.comrhea-db.org HSD17B7 is a bifunctional enzyme, also participating in steroid hormone metabolism. uniprot.orgbioscientifica.compsu.edu

The efficiency and coordination of the C4DMC are facilitated by a non-catalytic tethering protein known as ERG28. uniprot.orgmdpi.comcyagen.comphytoab.com In both yeast and mammals, ERG28 acts as a scaffold, anchoring the catalytic enzymes of the complex (ERG25/MSMO1, ERG26/NSDHL, and ERG27/HSD17B7) to the endoplasmic reticulum. uniprot.orgmdpi.comresearchgate.netoup.com This scaffolding function is crucial for the proper assembly and function of the complex, ensuring that the intermediates are efficiently passed from one enzyme to the next. uniprot.orgutoronto.caresearchgate.net Disruption of ERG28 in yeast leads to the accumulation of sterol intermediates and reduced growth. cyagen.comoup.com In mammals, knockout of ERG28 has been shown to reduce the rate of cholesterol synthesis. cyagen.com

Sterone Ketoreductase (SKR/HSD17B7/ERG27) Activity

Subcellular Compartmentalization of C4DMC Enzymes

The enzymes of the Sterol C4-Demethylation Complex, along with the tethering protein ERG28, are primarily localized to the membrane of the endoplasmic reticulum (ER). biorxiv.orgpsu.eduuniprot.orgmdpi.com This subcellular compartmentalization is critical, as the ER is the principal site for the later stages of sterol biosynthesis. yeastgenome.orgoup.commdpi.com The membrane-bound nature of these enzymes facilitates their interaction with their lipid-soluble sterol substrates within the ER membrane. oup.comnih.gov While the core activities of the C4DMC are in the ER, some of the enzymes, such as NSDHL, have also been observed on the surface of lipid droplets. nih.govpsu.edu In plants, the C4-demethylation complex is also tethered to the endoplasmic reticulum. nih.govresearchgate.nettandfonline.comnih.gov

Data Tables

Table 1: Constituent Enzymes of the Sterol C4-Demethylation Complex (C4DMC)

| Enzyme Class | Mammalian Enzyme | Yeast Homolog | Catalytic Function |

| Sterol 4α-Methyl Oxidase | MSMO1 | ERG25 | Oxidizes the 4α-methyl group to a carboxylic acid. uniprot.org |

| 3β-Hydroxysteroid Dehydrogenase/C4-Decarboxylase | NSDHL | ERG26 | Catalyzes the oxidative decarboxylation of the 4α-carboxy group. uniprot.orguniprot.org |

| Sterone Ketoreductase | HSD17B7 | ERG27 | Reduces the 3-keto group back to a 3β-hydroxyl group. uniprot.orgoup.com |

| Tethering Protein | ERG28 | ERG28 | Scaffolds the C4DMC enzymes to the endoplasmic reticulum. uniprot.orgmdpi.com |

Enzymatic Precursors and Conversion to 4alpha-Methylzymosterol

The journey to this compound, a critical juncture in the post-lanosterol segment of cholesterol synthesis, involves a two-step enzymatic process. This process begins with the formation of a keto-steroid intermediate, which is then reduced to yield the final this compound.

Formation of 3-Keto-4-methylzymosterol

The immediate precursor to this compound is 3-Keto-4-methylzymosterol. hmdb.ca This compound, also known as 4alpha-methyl-5alpha-cholesta-8,24-dien-3-one, is an intermediate in the biosynthesis of cholesterol. nih.gov Its formation is a crucial step that sets the stage for the subsequent reduction reaction. In the broader context of sterol biosynthesis, 3-keto-4-methylzymosterol arises from the enzymatic modification of 4-methylzymosterol-carboxylate. hmdb.ca This conversion is catalyzed by the enzyme sterol-4alpha-carboxylate 3-dehydrogenase (decarboxylating) (EC 1.1.1.170). hmdb.ca

Reduction of 3-Keto-4-methylzymosterol to this compound by 3-Ketosteroid Reductase (EC 1.1.1.270)

The final step in the synthesis of this compound is the reduction of the 3-keto group of 3-Keto-4-methylzymosterol. This reaction is catalyzed by the enzyme 3-Ketosteroid reductase (EC 1.1.1.270), also referred to as 3-KSR. wikipedia.orghmdb.ca This enzyme belongs to the family of oxidoreductases and specifically acts on the CH-OH group of the donor molecule with NAD+ or NADP+ as the acceptor. wikipedia.org

3-Keto-4-methylzymosterol + NADPH + H+ <=> this compound + NADP+ hmdb.cakegg.jp

This enzymatic reduction is a critical control point in the cholesterol biosynthesis pathway.

Downstream Conversion of this compound

Following its formation, this compound is not an end product but rather a substrate for further enzymatic modifications that ultimately lead to the production of zymosterol (B116435). This conversion involves a multi-step process initiated by an oxidation reaction.

Oxidation of this compound to 4alpha-Carboxyzymosterol by Sterol 4alpha-Methyl Oxidase

The initial step in the downstream conversion of this compound is its oxidation to 4alpha-carboxyzymosterol. reactome.org This reaction is catalyzed by sterol 4alpha-methyl oxidase (EC 1.14.18.9), an enzyme that has been identified as a key site of inhibition for cholesterol synthesis by certain compounds. nih.govnih.gov The reaction is complex and requires molecular oxygen and a source of reducing equivalents, typically NADPH. reactome.org

This oxidation is a critical step in the removal of the 4alpha-methyl group, a necessary modification for the eventual formation of cholesterol.

Subsequent Decarboxylation and Reduction Steps Leading to Zymosterol

The conversion of 4alpha-carboxyzymosterol to zymosterol involves a series of enzymatic reactions that result in the removal of the carboxyl group and further modifications to the sterol ring. The enzyme sterol-4alpha-carboxylate 3-dehydrogenase (decarboxylating), also known as NSDHL, plays a crucial role in this process. ebi.ac.ukgenecards.org This enzyme catalyzes the NAD(P)+-dependent oxidative decarboxylation of 4alpha-carboxysterols. uniprot.orguniprot.org

The reaction catalyzed by this enzyme is: 4alpha-carboxyzymosterol + NAD(P)+ → zymosterone (B1260849) + CO2 + NAD(P)H ebi.ac.ukuniprot.org

Following this decarboxylation, the resulting intermediate, zymosterone, is then reduced to zymosterol. This reduction is catalyzed by a 3-ketosteroid reductase, similar to the enzyme involved in the formation of this compound. uniprot.org This final step completes the removal of the first methyl group from the C-4 position of the sterol nucleus, yielding zymosterol, which then continues down the cholesterol biosynthesis pathway. oup.com

Regulatory Mechanisms Governing 4alpha Methylzymosterol Metabolism

Transcriptional Regulation of Genes Encoding C4-Demethylation Enzymes

The expression of genes encoding the C4-demethylation enzyme complex is tightly controlled to respond to cellular sterol levels and other signaling pathways. This complex, in mammals, consists of sterol-C4-methyl oxidase-like (SC4MOL), NAD(P)-dependent steroid dehydrogenase-like (NSDHL), and hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7).

Research has shown that the genes for all three enzymes are transcriptionally responsive to cellular sterol levels, with their expression being downregulated by an excess of sterols. nih.gov This regulation is primarily mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), master transcription factors of lipid biosynthesis. nih.gov Chromatin immunoprecipitation (ChIP-seq) data have indicated that SREBP-1 and SREBP-2 can bind to the promoter regions of SC4MOL, NSDHL, and HSD17B7. nih.gov Among the three, SC4MOL appears to be the most sensitive to sterol-induced transcriptional repression. nih.gov

Beyond SREBPs, other transcription factors contribute to the nuanced regulation of these genes. The promoter of HSD17B7 has been found to contain binding sites for Hepatocyte Nuclear Factor 4 (HNF4) and the Vitamin D Receptor/Retinoid X Receptor (VDR/RXR) complex, both of which are known to be involved in the regulation of other cholesterol biosynthesis genes. bioscientifica.comnih.gov In the context of breast cancer, the HSD17B7 gene is also under the transcriptional control of estradiol, mediated by estrogen receptor α (ERα) and Nuclear Factor 1 (NF1). oup.com

Furthermore, there is evidence of crosstalk with other signaling pathways. For instance, Epidermal Growth Factor Receptor (EGFR) signaling has been shown to transcriptionally regulate SC4MOL and other components of the C4-demethylation complex. researchgate.net In adipocytes, the expression of NSDHL is regulated by the Liver X Receptor (LXR)-SREBP1 pathway. tandfonline.com In fungi like Schizosaccharomyces pombe, the SREBP ortholog, Sre1, is activated under low oxygen conditions, a process influenced by the levels of 4-methyl sterols, highlighting a conserved link between sterol intermediates and transcriptional control. nih.govpnas.org

| Gene | Key Transcriptional Regulators | Regulatory Effect | Associated Signaling Pathways | Reference |

|---|---|---|---|---|

| SC4MOL (MSMO1) | SREBP-1, SREBP-2 | Downregulation by sterols | Cholesterol Homeostasis, EGFR Signaling | nih.govresearchgate.net |

| NSDHL | SREBP-1, LXRα | Downregulation by sterols | Cholesterol Homeostasis, LXR Signaling | tandfonline.com |

| HSD17B7 | SREBP, HNF4, VDR/RXR, ERα, NF1 | Downregulation by sterols; Upregulation by estradiol | Cholesterol Homeostasis, Vitamin D Signaling, Estrogen Signaling | bioscientifica.comnih.govoup.com |

Post-Translational Modulation of C4-Demethylation Enzymes

In addition to transcriptional control, the activity of C4-demethylation enzymes is fine-tuned at the post-translational level, allowing for rapid adjustments in metabolic flux. This regulation primarily involves protein stability and degradation.

The most extensively studied enzyme in this regard is SC4MOL. It has been identified as a substrate for the E3 ubiquitin ligase, membrane-associated RING-CH-type finger 6 (MARCHF6). researchgate.net In response to elevated cellular sterol levels, MARCHF6 ubiquitinates SC4MOL, targeting it for degradation by the proteasome. nih.govresearchgate.net This mechanism ensures that the initial, and likely rate-limiting, step of C4-demethylation is swiftly curtailed when cholesterol is abundant. researchgate.net

Comparative studies have shown that SC4MOL is a particularly labile protein with a rapid basal turnover rate, in contrast to NSDHL and HSD17B7, which appear to be more stable. researchgate.net This suggests that SC4MOL is the most dynamically regulated component of the C4-demethylation complex at the post-translational level. researchgate.net When cellular sterol levels are low, SC4MOL protein is stabilized, allowing for increased cholesterol synthesis. nih.gov

While ubiquitination is a key regulatory modification, phosphorylation is another potential mechanism. Although less characterized for the C4-demethylation enzymes specifically, phosphorylation is known to regulate the activity of other enzymes in the cholesterol biosynthesis pathway. nih.govsemanticscholar.org For instance, HSD17B7 is known to be a phosphoprotein, although the functional consequences of this modification on its C4-demethylation activity require further investigation. uniprot.org

| Enzyme | Post-Translational Modification | Key Regulator | Effect on Enzyme | Reference |

|---|---|---|---|---|

| SC4MOL | Ubiquitination | MARCHF6 (E3 Ligase) | Degradation in response to high sterols | nih.govresearchgate.net |

| NSDHL | - | Considered relatively stable | - | researchgate.net |

| HSD17B7 | Phosphorylation | Unknown kinases | Functional consequence not fully elucidated | uniprot.org |

Feedback Mechanisms and Cross-Talk with Broader Sterol Homeostasis

The metabolism of 4alpha-methylzymosterol is not an isolated process but is integrated into the broader network of cellular sterol homeostasis through intricate feedback loops and cross-talk with other signaling pathways. The intermediates of the C4-demethylation pathway, including 4-methylsterols themselves, can act as signaling molecules.

A key feedback mechanism involves the SREBP pathway. In fission yeast, the accumulation of 4-methyl sterols, such as 24-methylene lanosterol (B1674476) and 4,4-dimethylfecosterol, under conditions of low oxygen or cellular stress, activates the proteolysis and thus the activation of the SREBP ortholog Sre1. nih.gov This suggests that 4-methylsterols can act as sensors of metabolic status, signaling the need to adjust the expression of genes involved in sterol synthesis. nih.govpnas.org In mammalian cells, C4-dimethylated sterol intermediates have been shown to regulate both HMG-CoA reductase degradation and SREBP-2 processing. researchgate.net

Furthermore, the accumulation of C4-methylsterols due to genetic defects or pharmacological inhibition of the demethylation complex can have wide-ranging effects on cellular signaling. For example, the accumulation of specific methylsterol intermediaries has been found to enhance the efficacy of anti-EGFR drugs in cancer cells, indicating a cross-talk between C4-methylsterol metabolism and the EGFR signaling pathway. researchgate.net In other contexts, the accumulation of 4-methylsterols has been linked to the modulation of the Sonic hedgehog (SHH) signaling pathway. nih.gov

These intermediates also play roles in the immune system. Certain oxygenated C4-sterol biosynthetic intermediates have been identified as ligands for the nuclear hormone receptor RORγt, a key regulator of lymphoid cell development. nih.gov This highlights a direct link between the intermediates of the cholesterol pathway and the modulation of immune responses.

The intricate regulation at this step of cholesterol synthesis underscores the importance of maintaining precise levels of not only the final product, cholesterol, but also its precursors. The dysregulation of this compound metabolism can lead to the accumulation of bioactive intermediates that can profoundly impact diverse cellular processes.

Genetic Dysregulation and Associated Pathological Mechanisms Involving 4alpha Methylzymosterol

Deficiencies in Sterol 4alpha-Methyl Oxidase (SC4MOL/MSMO1)

Sterol 4alpha-methyl oxidase, encoded by the MSMO1 gene (also known as SC4MOL), is a crucial enzyme in the post-squalene segment of cholesterol biosynthesis. oaepublish.comwikipedia.org This enzyme, located in the endoplasmic reticulum membrane, catalyzes the first of three steps in the demethylation of C4-methylsterols. jci.orgmapmygenome.in Specifically, it is responsible for the oxidative removal of the methyl group at the C4 position of sterols like 4,4-dimethylzymosterol and 4alpha-methylzymosterol. mapmygenome.innih.gov

Mutations in the MSMO1 gene lead to a rare autosomal recessive disorder known as SC4MOL deficiency. oaepublish.comjci.org Biallelic pathogenic variants in this gene impair the enzyme's function, causing a metabolic block. oaepublish.com This disruption prevents the efficient conversion of methylsterols into downstream cholesterol precursors. researchgate.net First identified in 2011, this condition is characterized by a distinct clinical presentation. oaepublish.comjci.org

The resulting enzymatic block leads to the accumulation of specific cholesterol precursors, namely 4-monomethyl and 4,4-dimethyl sterols, in the plasma and tissues of affected individuals. oaepublish.commhmedical.com These accumulating methylsterols are also referred to as meiosis-activating sterols (MASs). oaepublish.com The clinical phenotype of SC4MOL deficiency is often a recognizable triad (B1167595) of symptoms: microcephaly (a small head size), congenital cataracts, and psoriasiform dermatitis (a severe, flaky skin condition). oaepublish.comarizona.edu Other commonly reported features include developmental delay, intellectual disability, growth delay, and in some cases, immune dysfunction. oaepublish.comkarger.comresearchgate.net While these are the most characteristic features, the clinical spectrum can be variable, with some individuals presenting with a milder phenotype. oaepublish.comnih.gov

Impairment of NAD(P)H Sterol Dehydrogenase-Like Protein (NSDHL) Function

Another critical enzyme in the C4-demethylation process is the NAD(P)H sterol dehydrogenase-like protein (NSDHL). wikipedia.orgoup.com Encoded by the NSDHL gene on the X chromosome, this enzyme is part of the same enzyme complex as MSMO1 and is involved in a subsequent step of converting lanosterol (B1674476) to cholesterol. medlineplus.govgenecards.org Specifically, NSDHL functions as a 3β-hydroxysteroid dehydrogenase that catalyzes a step in the removal of the C4 methyl groups from the sterol ring. oup.compsu.edu

Mutations in the NSDHL gene cause CHILD syndrome (Congenital Hemidysplasia with Ichthyosiform Erythroderma and Limb Defects), an X-linked dominant disorder. medlineplus.govstorymd.comcbs.dk Due to its X-linked inheritance, the condition is typically lethal in males during gestation and therefore predominantly affects females. wikipedia.orgnih.gov The mutations, which can include missense variants or deletions, often result in a non-functional or absent NSDHL enzyme. medlineplus.gov This functional loss disrupts the normal cholesterol synthesis pathway. medlineplus.gov

The impairment of NSDHL function leads to a build-up of potentially toxic byproducts of cholesterol synthesis. medlineplus.gov The clinical manifestations of CHILD syndrome are striking and typically unilateral, affecting one side of the body with a sharp demarcation at the midline. medlineplus.govnih.gov Key features include inflammatory, ichthyosiform (scaly) skin lesions and ipsilateral limb defects, which can range from shortened digits to the absence of an entire limb. nih.gov Though less common, variants in the NSDHL gene can also cause CK syndrome in males, a rare condition characterized by intellectual disabilities, seizures, and microcephaly. medlineplus.govnih.gov The pathogenesis is linked to both the deficiency of cholesterol and the accumulation of precursor sterols, which interfere with normal embryonic development. medlineplus.govoup.com

Accumulation of this compound and its Derivatives

A direct biochemical consequence of deficiencies in either MSMO1 or NSDHL is the accumulation of specific sterol intermediates upstream of the enzymatic block. oaepublish.comoup.com In SC4MOL deficiency, the primary accumulating compounds are 4-monomethyl sterols (like this compound) and 4,4-dimethyl sterols. oaepublish.commhmedical.comnih.gov Quantitative analysis of plasma from patients with SC4MOL deficiency shows a marked elevation of these methylsterols. mhmedical.com For instance, in one reported case, while cholesterol levels were normal, the levels of 4-monomethyl and 4,4-dimethyl sterols were significantly increased, confirming the enzymatic defect. oaepublish.com

Similarly, impairment of NSDHL function in CHILD syndrome leads to the accumulation of 4-methyl and 4,4-dimethyl sterol intermediates. oup.commdpi.com These accumulating molecules, including this compound, are considered potentially toxic and are implicated in the developmental abnormalities seen in the syndrome. medlineplus.govmdpi.com The accumulation of these specific C4-methylated sterols is a hallmark diagnostic feature for these disorders. mhmedical.commdpi.com Research has shown that these accumulating sterols, collectively known as meiosis-activating sterols (MASs), are not inert byproducts but are biologically active molecules. jci.org

Molecular Basis of Dysregulation-Linked Conditions

The pathological features of conditions linked to MSMO1 and NSDHL deficiencies stem from the dual impact of reduced cholesterol availability and the toxic effects of accumulated precursor sterols like this compound. jci.orgmedlineplus.gov Cholesterol is essential for numerous cellular functions, including membrane structure, cell signaling (such as the Hedgehog signaling pathway), and as a precursor for steroid hormones and vitamin D. oaepublish.comjci.org

The accumulation of meiosis-activating sterols (MASs) is particularly significant. These sterols have been shown to influence cell proliferation and immune function. jci.orgmhmedical.com In patients with SC4MOL deficiency, the accumulation of MASs has been linked to cell overproliferation in the skin, leading to the characteristic psoriasiform dermatitis. jci.org Furthermore, these sterols can act as ligands for liver X receptors (LXRα and LXRβ), which are important regulators of lipid metabolism and immunity. jci.org This interaction may explain the immune dysregulation observed in some patients. jci.orgmhmedical.com

In NSDHL deficiency, the accumulation of sterol precursors is thought to disrupt critical developmental signaling pathways. oup.com Research in mouse models of NSDHL deficiency has implicated impaired Hedgehog signaling in the pathogenesis of the observed placental and limb defects. oup.com The unilateral nature of CHILD syndrome is explained by the process of X-inactivation in females; cells where the mutated X chromosome is active will exhibit the defect, while cells where the normal X is active will not, creating a mosaic pattern. oup.com Therefore, the molecular basis of these disorders is a complex interplay between the lack of the final product (cholesterol) and the disruptive actions of the accumulated intermediate, this compound, and its related derivatives on cellular proliferation, differentiation, and signaling. jci.orgoup.commdpi.com

Methodological Approaches in 4alpha Methylzymosterol Research

Advanced Analytical Techniques for Sterol Profiling

The accurate identification and quantification of sterol intermediates are foundational to understanding their metabolic pathways. Advanced analytical chemistry provides the necessary tools for resolving complex mixtures of structurally similar sterol molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of sterol profiles, including 4alpha-methylzymosterol. The methodology typically involves a multi-step sample preparation process. First, non-saponifiable lipids are extracted from biological samples, a step that isolates sterols from saponifiable fats. These extracted sterols are then often derivatized, commonly with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create more volatile trimethylsilyl (B98337) (TMS) ethers. asm.org This derivatization is crucial for improving the chromatographic properties of the sterols, allowing them to be vaporized and separated by the gas chromatograph.

Once separated based on their retention times, the compounds are introduced into the mass spectrometer, which fragments the molecules and detects the resulting ions based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, acting as a molecular fingerprint that allows for definitive identification. botanyjournals.com For instance, the analysis of acetone (B3395972) extracts from Alternanthera bettzeckiana leaves by GC-MS identified Cholesta-8, 24-dien-3-ol, 4-methyl-, (3.beta.,4.alpha)-, a derivative of 4-methyl zymosterol (B116435). botanyjournals.com Quantitative analysis is achieved by comparing the peak area of the compound of interest against that of a known amount of an internal standard added during sample preparation. researchgate.netpreprints.org

Table 1: Typical GC-MS Sample Preparation Steps for Sterol Analysis This table is interactive and can be sorted by clicking on the headers.

| Step | Description | Purpose | Common Reagents/Methods |

|---|---|---|---|

| 1. Lipid Extraction | Isolation of total lipids from cellular material. | To separate lipids from other cellular components (proteins, carbohydrates, etc.). | Folch method (Chloroform/Methanol), Hexane/Isopropanol. researchgate.netplos.org |

| 2. Saponification | Hydrolysis of ester linkages (e.g., in triglycerides and cholesteryl esters) using a strong base. | To release free sterols from their esterified forms and remove interfering fatty acids. | Alcoholic potassium hydroxide (B78521) (KOH). |

| 3. Extraction of Non-saponifiable Lipids | Separation of the sterol-containing fraction from the aqueous saponified mixture. | To isolate the neutral lipid fraction, which includes free sterols. | Hexane, Diethyl ether. |

| 4. Derivatization | Chemical modification of the sterol's hydroxyl group. | To increase the volatility and thermal stability of the sterols for GC analysis. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). plos.org |

| 5. GC-MS Analysis | Separation of derivatized sterols followed by ionization and mass analysis. | To separate individual sterol compounds and generate mass spectra for identification and quantification. | Capillary GC column (e.g., HP-5MS), Electron Ionization (EI) source. |

Isotopic labeling is a powerful strategy used to trace the dynamic flow of atoms through metabolic pathways, a field known as metabolic flux analysis. nih.gov This approach provides quantitative insights into the rates of synthesis and conversion of metabolites like this compound. In these experiments, cells or organisms are cultured in media supplemented with stable (non-radioactive) isotope-labeled precursors, such as deuterium (B1214612) oxide (D₂O) or ¹³C-glucose. plos.orgelifesciences.org

As the organism metabolizes these precursors, the heavy isotopes are incorporated into newly synthesized molecules. acs.org By analyzing the mass isotopomer distribution of a specific sterol using mass spectrometry, researchers can determine the fraction of the sterol pool that is newly synthesized over a given period. elifesciences.orgnih.gov For example, incubating cells with D₂O and subsequently analyzing the mass spectrum of lanosterol (B1674476) allows for the calculation of its turnover rate. elifesciences.org More advanced studies have used synthetic, heavy-isotope-labeled versions of specific sterol intermediates (e.g., d₆-lanosterol) to precisely map the downstream flow and identify points of pathway crossover. elifesciences.org These techniques have been instrumental in revealing that cholesterol biosynthesis does not follow a single canonical pathway but rather a network of interconnected and tissue-specific routes. nih.govnih.gov

Table 2: Examples of Isotopic Labeling in Sterol Biosynthesis Research This table is interactive and can be sorted by clicking on the headers.

| Isotopic Label | Organism/System | Precursor(s) | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|---|

| ¹³C | Naegleria gruberi | U-¹³C glucose | GC-MS | Determined the de novo synthesis of certain sterols and the scavenging of others. | plos.org |

| Deuterium (D) | Mice | D₂O | LC-MS/MS | Revealed multiple tissue-specific pathways for cholesterol biosynthesis (Bloch and modified Kandutsch-Russell). | nih.govelifesciences.orgnih.gov |

| Deuterium (D) | HEK-293 cells | d₆-lanosterol, d₅-zymosterol | LC-MS/MS | Resolved stable biosynthetic intermediates and pathway crossover points. | elifesciences.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

In Vitro Reconstitution of Enzymatic Reactions

To understand the specific biochemical transformations that produce and consume this compound, researchers isolate the responsible enzymes and study their activity in a controlled, cell-free environment. This in vitro reconstitution involves purifying the enzyme of interest, often by expressing its gene in a heterologous system like E. coli, and then combining it with its substrate and necessary cofactors in a test tube. oup.comnih.gov

Many enzymes in the sterol pathway, such as the sterol 14α-demethylase (CYP51), are membrane-bound cytochrome P450 monooxygenases. oup.comnih.gov Reconstituting their activity requires embedding the purified enzyme into a model membrane system (e.g., lipid vesicles) and providing a redox partner, such as NADPH-cytochrome P450 reductase, to supply the electrons needed for catalysis. asm.org By providing a specific substrate like lanosterol or eburicol (B28769) and analyzing the products formed, researchers can confirm the enzyme's function, determine its substrate specificity, and measure its kinetic parameters. asm.orgoup.com This approach has been crucial for characterizing the enzymes of the C4-demethylation complex, which are directly responsible for processing 4-methylsterols.

Cellular and Organismal Models

Studying this compound within the complexity of a living cell or organism provides critical context that cannot be obtained from in vitro assays alone. Researchers use various model systems, from simple yeasts to complex mammalian cells, to investigate the physiological roles and regulation of sterol intermediates.

Yeasts such as Saccharomyces cerevisiae (baker's yeast) and the opportunistic pathogen Candida albicans are powerful models for studying sterol biosynthesis due to their genetic tractability. oup.comresearchgate.net The ergosterol (B1671047) biosynthesis pathway in yeast shares many similarities with the cholesterol pathway in mammals. By creating yeast strains with specific gene deletions or mutations, scientists can block the pathway at a particular step. researchgate.net

This genetic manipulation causes the substrate of the disabled enzyme to accumulate, allowing for its isolation and characterization. For example, deleting the ERG25 gene, which encodes the C-4 sterol methyl oxidase, leads to the accumulation of 4,4-dimethylzymosterol. researchgate.net Similarly, mutations in ERG27 (3-ketosteroid reductase) can be used to produce and purify intermediates like 4-methylzymosterone. nih.gov Furthermore, treating yeast with antifungal agents that inhibit specific enzymes, such as azoles that target the 14α-demethylase (Erg11p), can also lead to the buildup of precursor sterols, including 14α-methylated sterols. asm.orgebi.ac.uk These mutant and inhibitor-treated strains serve as living factories for producing rare sterol intermediates and are invaluable for deciphering the sequence of enzymatic steps in the pathway. nih.govebi.ac.uk

Table 3: Yeast Mutants Used in Sterol Biosynthesis Research This table is interactive and can be sorted by clicking on the headers.

| Gene | Enzyme | Organism | Phenotype/Accumulated Sterol(s) | Reference |

|---|---|---|---|---|

| ERG25 | C-4 Sterol Methyl Oxidase | Saccharomyces cerevisiae | Ergosterol auxotroph; accumulation of 4,4-dimethylzymosterol. | researchgate.net |

| ERG26 | C-3 Sterol Dehydrogenase (C-4 Decarboxylase) | Candida albicans | Essential for growth; disruption leads to inviability. | oup.com |

| ERG27 | 3-Ketosteroid Reductase | Saccharomyces cerevisiae | Accumulation of 3-keto sterones (e.g., 4-methylzymosterone). | nih.gov |

| ERG3 | C-5 Sterol Desaturase | Candida albicans | Accumulation of ergosta-7,22-dienol; associated with azole resistance. | researchgate.net |

| ERG11 | Lanosterol 14α-Demethylase | Candida albicans | Target of azole antifungals; mutations can lead to resistance and accumulation of 14α-methylated sterols. | plos.orgherbmedpharmacol.com |

Mammalian cell lines, including human skin fibroblasts and HEK-293 cells, provide a relevant model for studying the human cholesterol biosynthesis pathway. elifesciences.orgjci.org These cells can be cultured under controlled conditions, allowing researchers to manipulate factors like the availability of cholesterol in the medium to study the regulation of its synthesis. jci.org

A particularly powerful application is the use of cells from patients with genetic disorders of cholesterol synthesis. For instance, fibroblasts from a patient with a mutation in the SC4MOL gene, which encodes the sterol-C4-methyl oxidase, were shown to accumulate significant amounts of 4,4'-dimethylsterols and 4α-monomethylsterols. jci.org This finding provided direct evidence that the human enzyme is responsible for demethylating both types of sterols. jci.org Such studies, which combine clinical genetics with cell biology, are essential for linking specific enzymatic steps to human health and disease and for understanding the biological activities of accumulated intermediates like 4-methylsterols. jci.orgnih.gov

Plant Models (e.g., Arabidopsis thaliana)

The study of this compound and its role in sterol biosynthesis has been significantly advanced by research using plant models, most notably Arabidopsis thaliana. This small flowering plant is a widely used model organism in plant biology due to its short life cycle, small genome, and the ease with which it can be genetically manipulated. Research in Arabidopsis has provided critical insights into the unique aspects of the phytosterol pathway, including the enzymes that process 4-methylsterol intermediates.

In plants, the biosynthesis of essential sterols like sitosterol (B1666911) and campesterol (B1663852) begins with the cyclization of 2,3-oxidosqualene (B107256) into cycloartenol (B190886). nih.gov The subsequent conversion of cycloartenol to functional end-products requires a series of enzymatic modifications, including the removal of two methyl groups at the C-4 position of the sterol nucleus. nih.govscience.gov This C-4 demethylation is a critical, multi-step process that is highly conserved among eukaryotes but exhibits unique features in plants. nih.govresearchgate.net

Unlike in fungi and mammals where a single sterol-4α-methyl oxidase (SMO) enzyme acts on both 4,4-dimethylsterols and 4α-methylsterols, photosynthetic eukaryotes like Arabidopsis possess two distinct families of SMOs, designated SMO1 and SMO2. nih.govscience.govmdpi.com These two enzyme families have distinct substrate specificities and are responsible for the sequential removal of the two C-4 methyl groups. nih.govresearchgate.net The SMO1 family of enzymes catalyzes the oxidation of the first methyl group on 4,4-dimethylsterols, while the SMO2 family is responsible for the oxidation of the second methyl group on 4α-methylsterol substrates. nih.gov

Methodological approaches such as virus-induced gene silencing (VIGS) have been employed in model plants to elucidate the specific functions of these enzyme families. nih.govscience.gov By reducing the expression of the genes encoding these enzymes, researchers can observe the resulting metabolic and phenotypic consequences.

Detailed Research Findings

Studies involving the silencing of SMO1 and SMO2 genes in Nicotiana benthamiana, a close relative of Arabidopsis also used as a model system, have provided clear evidence for their distinct roles.

SMO1 Gene Silencing : When SMO1 expression was silenced, the plants exhibited a significant accumulation of 4,4-dimethyl-9β,19-cyclopropylsterols, such as 24-methylenecycloartanol. nih.govscience.gov However, the levels of 4α-methylsterols were not substantially affected, indicating that SMO1 acts upstream of 4α-methylsterol metabolism. nih.gov

SMO2 Gene Silencing : Conversely, silencing the SMO2 genes resulted in a large accumulation of 4α-methyl-Δ7-sterols, specifically intermediates like 24-ethylidenelophenol and 24-ethyllophenol. nih.govscience.gov This demonstrated conclusively that the SMO2 enzyme family is essential for processing 4α-methylsterols, and its inhibition causes these specific intermediates to build up. nih.gov

These biochemical phenotypes confirm that in plants, two different types of C-4-methylsterol oxidases control the levels of 4,4-dimethylsterol and 4α-methylsterol precursors, respectively. nih.govscience.gov The accumulation of these sterol biosynthetic intermediates (SBIs) due to genetic mutations can lead to severe defects in plant development. researchgate.netmdpi.commdpi.com For instance, mutants in the STEROL METHYLTRANSFERASE 1 (SMT1) gene, which is also involved in the broader sterol pathway, show defects in embryo morphogenesis, growth, and fertility, underscoring the importance of maintaining a correct sterol profile for normal plant function. researchgate.netnih.gov While not a direct manipulation of 4-alpha-methylzymosterol, the phenotypes in various sterol mutants highlight the critical nature of each biosynthetic step. nih.gov The accumulation of abnormal sterol intermediates, such as certain 4-carboxysterols, has been linked to disruptions in crucial processes like auxin signaling in Arabidopsis. nih.gov

The table below summarizes the key findings from gene silencing experiments on sterol 4α-methyl oxidases in plant models.

| Methodological Approach | Target Gene Family | Plant Model | Key Biochemical Finding | Reference |

|---|---|---|---|---|

| Virus-Induced Gene Silencing (VIGS) | SMO1 | Nicotiana benthamiana | Substantial accumulation of 4,4-dimethyl-9β,19-cyclopropylsterols (e.g., 24-methylenecycloartanol). | nih.gov |

| Virus-Induced Gene Silencing (VIGS) | SMO2 | Nicotiana benthamiana | Large accumulation of 4α-methyl-Δ7-sterols (e.g., 24-ethylidenelophenol, 24-ethyllophenol). | nih.gov |

Comparative Biochemistry and Evolutionary Biology of 4alpha Methylzymosterol Pathways

Convergent Evolution of C4-Demethylation Processes in Prokaryotes and Eukaryotes

The removal of methyl groups from the C4 position of the sterol backbone is a critical modification in the maturation of sterols like cholesterol and ergosterol (B1671047). While this process is essential in eukaryotes, a mechanistically distinct C4-demethylation pathway has been identified in some prokaryotes, representing a striking case of convergent evolution. biorxiv.orgbiorxiv.org

In eukaryotes, C4-demethylation is an oxygen-dependent process carried out by a multi-enzyme complex located in the endoplasmic reticulum. biorxiv.orgmdpi.comnih.gov This complex typically includes a C4-sterol methyl oxidase (SMO, often designated as ERG25 in yeast), a C4-decarboxylase (ERG26/3β-HSD/D), and a 3-ketosteroid reductase (ERG27/3-SR). biorxiv.orgmdpi.comcabidigitallibrary.org These enzymes work sequentially to remove the two methyl groups at the C4 position. biorxiv.org

In contrast, certain bacteria, such as the methanotroph Methylococcus capsulatus and the myxobacterium Enhygromyxa salina, possess a C4-demethylation system that is evolutionarily unrelated to its eukaryotic counterpart. biorxiv.orgmdpi.comresearchgate.net This bacterial pathway utilizes a Rieske-type oxygenase (SdmA) and an NADP-dependent reductase (SdmB). biorxiv.orgresearchgate.net These enzymes are fundamentally different from the eukaryotic C4-demethylation enzymes. mdpi.comresearchgate.net The discovery of these independent mechanisms for C4-demethylation in bacteria and eukaryotes suggests that this modification is of critical importance for sterol function across different domains of life, leading to the independent evolution of pathways to achieve it. biorxiv.org Further research has shown that while the two Calothrix homologs are sufficient to remove both C4 methyl groups, E. salina requires an additional reductase for complete demethylation. biorxiv.org

This functional convergence highlights the chemical constraints and selective pressures that have driven the evolution of complex metabolic pathways. The independent emergence of C4-demethylation underscores the importance of producing mature sterols for cellular function, whether in the context of a eukaryotic membrane or within a prokaryotic organism.

Species-Specific Variations in C4-Demethylation Enzyme Homologs and Pathway Organization

While the general scheme of C4-demethylation is conserved among eukaryotes, there are significant species-specific variations in the enzymes involved and the organization of the pathway. These differences are particularly evident when comparing fungi, plants, and animals.

In the yeast Saccharomyces cerevisiae, a single set of enzymes (Erg25, Erg26, Erg27) is responsible for the sequential removal of both methyl groups at the C4 position. mdpi.com These enzymes are tethered by the scaffolding protein Erg28p, which facilitates the channeling of intermediates within the multienzyme complex. nih.govoup.com However, other fungi exhibit variations. For instance, Aspergillus fumigatus and Candida albicans have two functional sterol C4-methyl oxidases, Erg25A and Erg25B, and both appear to be essential in C. albicans. mdpi.commdpi.com

Plants display a more complex and distinct organization of the C4-demethylation process. Unlike in yeast and animals where the two C4-methyl groups are removed consecutively, in plants, the removal is interrupted by other enzymatic steps. nih.gov This requires two distinct families of sterol 4α-methyl oxidases (SMO1 and SMO2) with different substrate specificities. nih.govoup.comscispace.com SMO1 acts on the first C4-demethylation before C14-demethylation, while SMO2 is involved after C14-demethylation. oup.com

In Leishmania, the protozoan parasite, a cytochrome P450, CYP5122A1, has been identified as the essential sterol C4-methyl oxidase, while the homolog of the canonical fungal ERG25 is not required for this process. mdpi.com This highlights a unique adaptation within this parasite.

The table below summarizes the variations in the C4-demethylation enzymes across different organisms.

| Organism Group | C4-Methyl Oxidase(s) | Key Features |

| Yeast (S. cerevisiae) | ERG25 | Single enzyme for both demethylation steps. mdpi.com |

| Filamentous Fungi (A. fumigatus) | ERG25A, ERG25B | Two functional oxidases; ERG25A is dominant. mdpi.com |

| Pathogenic Yeast (C. albicans) | ERG25, ERG251 | Two essential oxidases. mdpi.commdpi.com |

| Plants (A. thaliana) | SMO1, SMO2 | Two distinct families of oxidases acting at different stages of the sterol pathway. nih.govoup.com |

| Protozoa (Leishmania) | CYP5122A1 | A cytochrome P450 enzyme is the primary C4-methyl oxidase. mdpi.com |

| Bacteria (M. capsulatus) | SdmA (Rieske-type oxygenase) | Unrelated to eukaryotic SMOs; part of a two-enzyme system. researchgate.net |

These species-specific variations in enzyme homologs and pathway organization reflect the evolutionary adaptations of sterol biosynthesis to meet the specific physiological needs of different organisms.

Prospective Avenues for Future Research on 4alpha Methylzymosterol

Elucidation of Novel Biological Functions and Interacting Pathways

While recognized as a transient molecule in the synthesis of bulk membrane sterols, emerging evidence suggests that 4alpha-methylzymosterol and its related C4-methylated sterol intermediates (C4-SBIs) may possess intrinsic biological activities and participate in diverse signaling pathways. nih.govresearchgate.net Future investigations should focus on moving beyond its canonical role as a mere structural precursor.

Prospective research areas include:

Signaling and Regulatory Roles: There is functional evidence suggesting that C4-SBIs could act as signaling molecules or activators for processes like meiosis. nih.govresearchgate.net Further studies are needed to identify the specific receptors or downstream effectors that interact with this compound, potentially uncovering novel regulatory networks.

Immune System Modulation: Oxygenated C4-SBIs have been implicated in the development of the immune system in mammals. nih.govresearchgate.net The enzyme that metabolizes 4-methylsterols, MSMO1, has been linked to T-cell infiltration in certain cancers, suggesting a potential role for these intermediates in immuno-oncology that warrants deeper exploration. researchgate.net

Metabolic Adaptation and Disease: The sterol biosynthesis pathway, in which this compound is a key player, is implicated in various human health conditions, including Suboptimal Health Status (SHS) and certain genetic disorders. nih.govnih.gov Research has shown that metabolic adaptation to different diets can alter the flux through this pathway, modifying the levels of intermediates like this compound. d-nb.info Investigating how environmental and genetic factors influence the levels of this compound could provide biomarkers for metabolic diseases and new therapeutic targets.

Detailed Structural and Mechanistic Studies of Enzymes Involved in this compound Metabolism

The conversion of this compound is a critical control point, managed by a sophisticated enzymatic complex. In many eukaryotes, the C4-demethylation process involves the sequential action of three enzymes: a sterol-4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D), and a sterone ketoreductase (SKR). nih.gov A protein named ERG28 has been shown to anchor this complex in the endoplasmic reticulum. nih.gov However, significant variations exist across different life kingdoms, presenting a rich field for comparative biochemical and structural analysis.

Key future research directions include:

High-Resolution Structural Analysis: Obtaining high-resolution crystal structures of the enzymes that metabolize this compound, such as the mammalian Methylsterol monooxygenase 1 (MSMO1) and the yeast ortholog ERG25, is a primary goal. ymdb.cauniprot.org This would illuminate the active site architecture and the basis for substrate specificity.

Comparative Enzymology: Organisms exhibit fascinating diversity in their C4-demethylation machinery. For instance, plants utilize two distinct families of SMOs (SMO1 and SMO2) for 4,4-dimethylsterols and 4α-methylsterols, respectively, while the parasite Leishmania employs a non-canonical cytochrome P450-dependent enzyme, CYP5122A1. mdpi.comscience.gov Comparative structural and mechanistic studies of these different enzyme systems can reveal evolutionary adaptations and provide blueprints for designing kingdom-specific inhibitors.

Inhibitor Development: Detailed knowledge of enzyme structure and mechanism is crucial for developing potent and selective inhibitors. mdpi.com Such inhibitors are not only valuable as research tools to probe pathway function but also hold potential as antifungal or antiparasitic drugs by targeting enzymes unique to pathogens, like the Leishmania CYP5122A1. mdpi.comperlan.com.pl

| Enzyme Class | Organism Example | Gene/Protein Name | Function in this compound Metabolism |

| Sterol-4α-methyl oxidase | Mammals, Yeast | MSMO1, ERG25 | Catalyzes the initial oxidative steps of the C4-methyl group removal. nih.govymdb.cauniprot.org |

| Sterol-4α-methyl oxidase | Plants | SMO2 family | Specifically acts on 4α-methylsterol substrates. science.gov |

| Cytochrome P450 | Leishmania | CYP5122A1 | A non-canonical sterol C4-methyl oxidase. mdpi.com |

| 3-keto-steroid reductase | Yeast | ERG27 | Regenerates the C3-hydroxy group after decarboxylation. ymdb.camdpi.com |

Development of Advanced Research Tools and Methodologies

Progress in understanding the subtle roles of this compound is intrinsically linked to the development of more sensitive and sophisticated analytical and computational tools. The low abundance and transient nature of this intermediate necessitate cutting-edge methodologies.

Future efforts should be directed towards:

Advanced Mass Spectrometry: Techniques such as ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) and Gas Chromatography/Quadrupole Time-of-Flight (GC/Q-TOF) are essential for the sensitive detection and accurate quantification of sterol intermediates. perlan.com.plnih.gov Developing untargeted metabolomics approaches can help uncover novel or unstable intermediates that accumulate under specific genetic or chemical perturbations. perlan.com.pl

Functional Genomics and Gene Editing: The application of tools like virus-induced gene silencing (VIGS) in plants and CRISPR-Cas9 in other organisms allows for precise manipulation of the genes encoding sterol-metabolizing enzymes. science.gov These techniques are invaluable for dissecting gene function and understanding the downstream consequences of altering this compound levels.

Computational and Systems Biology: Integrating multi-omics data (transcriptomics, proteomics, metabolomics) with computational modeling can provide a systems-level view of the sterol biosynthesis network. d-nb.infonih.gov Mathematical models, such as those based on ordinary differential equations, can simulate pathway dynamics, predict regulatory nodes, and guide experimental design. ebi.ac.uk The use of cheminformatics databases and tools can also help in predicting the properties and potential interactions of sterol intermediates. imsc.res.in

Exploration of Regulatory Substrate Cycling Phenomena

The sterol biosynthesis pathway is not a simple linear sequence but a complex network with multiple branch points where substrates can be channeled into different downstream pathways. The regulation at these nodes is critical for maintaining metabolic homeostasis. The concept of substrate cycling, where a substrate is converted back and forth between two states, or substrate competition at a branch point, represents a sophisticated layer of metabolic control that is poorly understood for this compound.

Areas for future exploration include:

Branch Point Regulation: In plants, intermediates can be directed towards different sterol end-products by competing enzymes, such as a methyl oxidase versus a methyltransferase. nih.gov The differential expression and substrate preferences of these enzymes determine the final phytosterol profile. Investigating the kinetics and regulation of enzymes that compete for this compound or its precursors is crucial.

Enzyme Promiscuity and Futile Cycling: Under conditions where a specific intermediate accumulates (e.g., due to enzyme inhibition), other enzymes in the pathway may act on this non-canonical substrate in a "promiscuous" manner. perlan.com.pl This could lead to the formation of novel sterol structures or establish futile cycles that consume energy without net product formation. Characterizing these alternative reactions is essential for a complete understanding of pathway plasticity.

Developmental and Environmental Control: The activity of key enzymes in sterol biosynthesis is often co-ordinately regulated during developmental processes, such as seed maturation, to control the flux of intermediates. nih.gov Future research should explore how developmental cues and environmental stresses dynamically regulate the enzymes around the this compound node to modulate metabolic flux and potentially generate signaling molecules on demand.

Q & A

Basic Research Question

- Chromatographic separation : Use reverse-phase UPLC with C18 columns and isocratic elution (methanol:water, 95:5) to resolve this compound from 4beta-methyl isomers or demethylated derivatives .

- Tandem MS/MS : Employ MRM (Multiple Reaction Monitoring) transitions specific to m/z 399.4 → 381.3 (characteristic of the methylzymosterol backbone) for quantification in lipid extracts .

How can computational modeling improve understanding of this compound’s interactions with membrane-bound receptors?

Advanced Research Question

- Molecular docking : Simulate binding affinities to sterol-sensing domains (SSDs) using software like AutoDock Vina. Parameterize force fields to account for the 4alpha-methyl group’s steric effects .

- MD simulations : Run 100-ns trajectories in lipid bilayers to assess how this compound modulates membrane fluidity compared to cholesterol .

What are the best practices for documenting this compound synthesis to ensure reproducibility?

Basic Research Question

- Experimental protocols : Detail reaction conditions (temperature, solvent purity, catalyst loadings) and purification steps (e.g., column chromatography with silica gel 60). For known compounds, cite literature precedents for synthetic routes .

- Data reporting : Include melting points (if crystalline), optical rotation values (for chiral centers), and reference HRMS spectra in Supplementary Information .

How should researchers address conflicting reports on this compound’s role in fungal ergosterol biosynthesis?

Advanced Research Question

- Pathway inhibition studies : Use gene knockout strains (e.g., Saccharomyces cerevisiae ERG6 mutants) to isolate this compound’s contribution to ergosterol production. Compare LC-MS profiles of wild-type vs. mutant strains .

- Isotopic labeling : Track C-methyl incorporation into sterol intermediates to confirm enzymatic conversion rates .

What structural analogs of this compound are promising for structure-activity relationship (SAR) studies?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.